Amitraz

Description

This compound is a tertiary amino compound that is 1,3,5-triazapenta-1,4-diene substituted by a methyl group at position 3 and 2,4-dimethylphenyl groups at positions 1 and 5. It has a role as an acaricide, a xenobiotic, an environmental contaminant and an insecticide. It is a tertiary amino compound and a member of formamidines.

This compound is a small molecule drug with a maximum clinical trial phase of II.

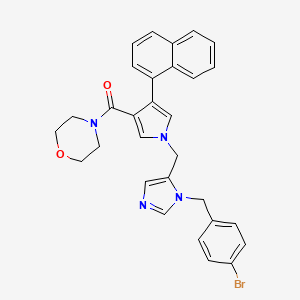

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAITBQSYVNQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Record name | AMITRAZ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023871 | |

| Record name | Amitraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amitraz appears as white monoclinic crystals. Melting point 187-189 °F (86-87 °C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs., White solid; [Merck Index] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | AMITRAZ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitraz | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in most organic solvents., >300 g/L acetone; soluble in acetone, xylene, In water, 1 mg/L at 25 °C, Solubility in water: none | |

| Record name | AMITRAZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.128 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | AMITRAZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000002 [mmHg], 2.0X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | Amitraz | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITRAZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White/pale yellow crystalline solid, Colorless needles, White monoclinic needles | |

CAS No. |

33089-61-1 | |

| Record name | AMITRAZ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitraz [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitraz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMITRAZ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AMITRAZ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitraz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33IAH5017S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITRAZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

86 °C | |

| Record name | AMITRAZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITRAZ | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amitraz on Octopamine Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amitraz is a formamidine (B1211174) acaricide and insecticide whose primary mechanism of action involves the modulation of octopamine (B1677172) receptors (OARs) in the arthropod nervous system.[1] Unlike broader-spectrum neurotoxins, this compound and its principal active metabolite, N²-(2,4-Dimethylphenyl)-N¹-methyformamidine (DPMF), act as potent agonists at these specific G-protein coupled receptors (GPCRs).[2][3] This agonism disrupts normal octopaminergic neurotransmission, which is analogous to noradrenergic signaling in vertebrates, leading to a cascade of physiological and behavioral disturbances that result in paralysis and death of the target pest.[1][4] This document provides a detailed examination of the molecular interactions, signaling pathways, and pharmacological profile of this compound at octopamine receptors, supported by quantitative data and experimental methodologies.

Core Mechanism: Agonism at Octopamine Receptors

The primary mode of action of this compound is its function as an agonist at octopamine receptors, mimicking the action of the endogenous neurotransmitter, octopamine (OA).[2][5] Upon binding, this compound activates the receptor, triggering downstream intracellular signaling cascades. This abnormal and persistent stimulation dysregulates the nervous system, leading to over-excitation, loss of coordination, disruption of feeding, and eventual detachment from the host.[1] The metabolite DPMF is often more potent than the parent this compound compound, suggesting it is a key active agent responsible for the acaricidal effects.[3][6]

Research has identified that this compound does not act uniformly across all octopamine receptor subtypes. Behavioral and pharmacological assays, particularly using genetic tools in Drosophila melanogaster, have pinpointed the Octβ2R subtype as the sole in vivo molecular target responsible for the toxic effects of this compound.[2][5][7] While this compound and DPMF can activate multiple mite OARs in vitro, the knockout of the Octβ2R gene renders flies insensitive to this compound, confirming its critical role.[2][5]

Intracellular Signaling Pathways

Octopamine receptors are GPCRs that couple to different G-proteins to modulate the levels of intracellular second messengers, primarily cyclic AMP (cAMP) and calcium ions (Ca²⁺).[1][4] The specific pathway activated depends on the receptor subtype.

-

α-adrenergic-like OARs (α-AL OARs): Activation of these receptors typically leads to the mobilization of intracellular Ca²⁺ via the Gq protein pathway, which activates phospholipase C (PLC).[6][8]

-

β-adrenergic-like OARs (β-AL OARs): These receptors, including the key this compound target Octβ2R, are primarily coupled to Gs proteins.[9] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][6]

This compound and DPMF have been shown to differentially activate these pathways. DPMF, in particular, is a highly potent activator of β-AL OARs, leading to significant elevations in cAMP, while also stimulating Ca²⁺ mobilization through α-AL OARs.[3][6]

Caption: Agonist-induced signaling pathways of this compound at Octopamine Receptors.

Quantitative Pharmacological Data

The potency of this compound and its metabolite DPMF has been quantified in several studies by determining their half-maximal effective concentration (EC₅₀). This value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The data consistently show that DPMF is a more potent agonist than this compound and that receptor subtypes from target pests (mites) are more sensitive than those from non-target insects (honeybees).[7]

| Receptor Origin & Subtype | Ligand | EC₅₀ (nM) | Assay Type | Reference |

| Bombyx mori (Silkworm) α-AL OAR | This compound | 708 | Ca²⁺ Mobilization | [6] |

| Bombyx mori (Silkworm) α-AL OAR | DPMF | 1.17 | Ca²⁺ Mobilization | [3][6] |

| Bombyx mori (Silkworm) β-AL OAR | This compound | ~2040 | cAMP Accumulation | [6] |

| Bombyx mori (Silkworm) β-AL OAR | DPMF | 0.0796 | cAMP Accumulation | [3][6] |

| Varroa destructor (Mite) Octβ1R | This compound | 21.0 | cAMP Accumulation | [5] |

| Varroa destructor (Mite) Octβ1R | DPMF | 8.8 | cAMP Accumulation | [5] |

| Varroa destructor (Mite) Octβ2R | This compound | 2.5 | cAMP Accumulation | [5] |

| Varroa destructor (Mite) Octβ2R | DPMF | 1.1 | cAMP Accumulation | [5] |

| Apis mellifera (Honeybee) Octβ2R | This compound | 108.6 | cAMP Accumulation | [5] |

| Apis mellifera (Honeybee) Octβ2R | DPMF | 18.2 | cAMP Accumulation | [5] |

| Ixodes scapularis (Tick) Octβ2R | This compound | ~10 | cAMP Accumulation | [9] |

| Ixodes scapularis (Tick) Octβ2R | DPMF | ~10 | cAMP Accumulation | [9] |

Experimental Protocols

The characterization of this compound's interaction with octopamine receptors relies on a suite of molecular and cellular biology techniques. Below are generalized protocols for the key experiments cited.

Cloning and Heterologous Expression of Octopamine Receptors

This protocol is foundational for in vitro pharmacological assays.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the target organism (e.g., mite heads). First-strand complementary DNA (cDNA) is then synthesized using reverse transcriptase.

-

Gene Amplification: The open reading frame (ORF) of the target octopamine receptor gene is amplified from the cDNA library using polymerase chain reaction (PCR) with gene-specific primers.

-

Vector Ligation and Transformation: The amplified PCR product is cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). This recombinant plasmid is then transformed into competent E. coli for amplification.

-

Cell Culture and Transfection: A mammalian cell line, typically Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, is cultured under standard conditions (37°C, 5% CO₂).[3] The cells are then transfected with the expression vector containing the receptor gene using a lipid-based transfection reagent.

-

Selection of Stable Cell Lines (Optional but Recommended): To ensure consistent receptor expression, transfected cells are cultured in a medium containing a selection antibiotic (e.g., G418). Only cells that have successfully integrated the plasmid (which also contains a resistance gene) will survive, allowing for the establishment of a stable cell line.[10]

Intracellular Calcium Mobilization Assay

This assay is used to functionally characterize OARs that couple to the Gq pathway.[11]

Caption: General workflow for a fluorescence-based calcium mobilization assay.

-

Cell Plating: Stably transfected HEK-293 cells expressing the OAR of interest are seeded into 96-well black-walled, clear-bottom plates.[11]

-

Dye Loading: The next day, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells and be cleaved into its active form.[11][12]

-

Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of this compound, DPMF, or other test compounds at various concentrations.[13]

-

Signal Detection: Upon receptor activation and subsequent Ca²⁺ release from the endoplasmic reticulum, the dye binds to Ca²⁺, resulting in a sharp increase in fluorescence intensity. This change is monitored kinetically in real-time.[12]

-

Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the functional activity of OARs that couple to Gs or Gi proteins.

-

Cell Stimulation: Receptor-expressing cells are plated and grown as in the Ca²⁺ assay. They are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Following this, cells are stimulated with various concentrations of this compound or DPMF for a defined period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular contents, including the accumulated cAMP.

-

cAMP Quantification: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A standard curve is generated using known cAMP concentrations. The amount of cAMP produced at each agonist concentration is determined and used to generate dose-response curves for EC₅₀ calculation.[14]

Molecular Basis of Selectivity and Resistance

The selective toxicity of this compound against mites compared to honeybees is rooted in the molecular structure of the Octβ2R.[7] Studies have shown that the mite Octβ2R is inherently more sensitive to this compound and DPMF than the honeybee ortholog.[2][7] Site-directed mutagenesis experiments have identified specific amino acid residues that confer this difference in sensitivity. Replacing just three residues in the honeybee receptor with their counterparts from the mite receptor was sufficient to increase its sensitivity to this compound.[7]

Furthermore, resistance to this compound in pest populations, such as the Varroa destructor mite, is increasingly being linked to point mutations within the octopamine receptor gene.[15][16][17][18] These mutations can alter the binding pocket for this compound, reducing its ability to effectively activate the receptor and thereby conferring resistance to the acaricide.

Caption: Logical flow from selection pressure to this compound resistance.

Conclusion

The mechanism of action of this compound is a highly specific process centered on its role as a potent agonist at arthropod octopamine receptors, with the Octβ2R subtype being the primary target for its toxic effects. Its active metabolite, DPMF, often exhibits even greater potency. The activation of these receptors leads to the dysregulation of downstream signaling pathways involving cAMP and Ca²⁺, causing widespread disruption of neural control. The molecular and pharmacological details outlined in this guide provide a comprehensive understanding of this mechanism, which is critical for managing resistance, developing new acaricides, and ensuring the selective and effective use of this important compound in veterinary and agricultural settings.

References

- 1. pomais.com [pomais.com]

- 2. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]

- 3. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differentially expressed genes in response to this compound treatment suggests a proposed model of resistance to this compound in R. decoloratus ticks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Figures and data in An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. A new mutation in the octopamine receptor associated with this compound resistance in Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Amitraz: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and synthesis of amitraz, a widely used formamidine (B1211174) acaricide and insecticide. The information is presented to support research, development, and a deeper understanding of this compound.

Chemical Properties of this compound

This compound (IUPAC name: N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide) is a crystalline solid with the chemical formula C₁₉H₂₃N₃.[1][2] It is characterized by its low solubility in water and good solubility in common organic solvents like acetone, toluene, and xylene.[3] this compound is unstable under acidic conditions, undergoing hydrolysis.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃N₃ | [1][2] |

| Molecular Weight | 293.41 g/mol | [1] |

| Appearance | White/pale yellow crystalline solid | [4] |

| Melting Point | 86-87 °C | [3][4] |

| Water Solubility | ~1 mg/L | [3] |

| Solubility | Soluble in acetone, toluene, xylene | [3] |

| Density | 1.128 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 2.0 x 10⁻⁶ mm Hg at 25 °C | [4] |

| log Kow (Octanol/Water Partition Coefficient) | 5.50 | [4] |

| pKa | 4.20 | [4] |

| Stability | Unstable in acidic conditions.[4][5] Rapidly degrades in soil and is not persistent in surface water.[6] |

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is a one-pot reaction involving 2,4-dimethylaniline (B123086), triethyl orthoformate, and N-methylformamide.[6] This process can be conducted with or without catalysts. The use of catalysts such as lead tetraacetate or silicon tetraacetate has been shown to improve both the yield and purity of the final product.[1]

There are two primary synthetic routes described in the literature:

-

Reaction of an Aniline with Triethyl Orthoformate: This is considered a highly suitable method for this compound synthesis. It begins with the reaction of 2,4-xylidine with triethyl orthoformate, which forms an intermediate formimidate ester. In the subsequent step, methylamine (B109427) is introduced, which reacts with the formimidate ester to produce N′-2,4-dimethyl-N-methylformamidine, a key precursor to this compound.[7]

-

Reaction of a Substituted Formamide with an Aniline: This route involves the reaction of a substituted formamide, such as N-methyl formamide, with 2,4-dimethylaniline hydrochloride.[7] This reaction is typically catalyzed by acid halides like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or an arylsulfonyl halide such as p-toluenesulfonyl chloride.[7] The resulting intermediate is then further catalyzed by p-toluene acid to yield this compound.[7]

The following diagram illustrates the one-pot synthesis of this compound.

Caption: One-pot synthesis of this compound from 2,4-dimethylaniline, triethyl orthoformate, and N-methylformamide.

Experimental Protocol: Synthesis of this compound with Lead Tetraacetate Catalyst

This protocol is based on a method demonstrated to improve the yield and purity of this compound.[1]

Materials and Reagents:

-

2,4-dimethylaniline (121.18 g, 1 mol)

-

Triethyl orthoformate (163.02 g, 1.1 mol)

-

N-methylformamide (35.44 g, 0.6 mol)

-

Lead tetraacetate (0.007 mol)

-

2-propanol (for recrystallization)

-

500 mL reaction flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a 500 mL flask, combine 121.18 g of 2,4-dimethylaniline, 163.02 g of triethyl orthoformate, 35.44 g of N-methylformamide, and 0.007 mol of lead tetraacetate.[1]

-

Heat the mixture to initiate the distillation of ethanol and ethylformate from the reaction vessel.[1]

-

Once the initial distillation subsides, increase the temperature to 180-190°C and reflux the mixture for 5 hours.[1]

-

After the reflux period, allow the crude product to cool.

-

Recrystallize the crude this compound from 2-propanol to obtain white to yellowish crystals.[1]

-

The expected yield is approximately 23.9 g (75.3%) with a purity of around 95.5%.[1]

Mechanism of Action and Signaling Pathways

This compound's effectiveness as an acaricide and insecticide stems from its interaction with octopamine (B1677172) receptors in the central nervous system of arthropods, leading to overexcitation, paralysis, and ultimately, death.[7][8] In mammals, this compound exhibits toxicity through its activity as an alpha-adrenergic agonist.[7]

Signaling Pathway in Insects

In insects, this compound and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as potent agonists on octopamine receptors.[8] This interaction disrupts normal nerve signaling, leading to a cascade of downstream effects that impair neuromuscular control and behavior.[8]

Caption: Signaling pathway of this compound in insects via octopamine receptor agonism.

Signaling Pathway in Mammals

In mammals, the toxic effects of this compound are primarily due to its action as an agonist of α₂-adrenergic receptors in the central nervous system. This leads to symptoms such as central nervous system depression, bradycardia, hypotension, and hypothermia.[7]

Caption: Signaling pathway of this compound in mammals via α₂-adrenergic receptor agonism.

Experimental Workflow: Analysis of this compound Residues

The analysis of this compound residues in various matrices, such as animal products, often involves a multi-step process including extraction, clean-up, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General experimental workflow for the analysis of this compound residues.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107778200B - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound (Ref: ENT 27967) [sitem.herts.ac.uk]

Amitraz as an Alpha-Adrenergic Agonist in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitraz, a formamidine (B1211174) pesticide, exerts its insecticidal and acaricidal effects primarily by acting as an agonist at octopamine (B1677172) receptors in invertebrates. These receptors are the functional analogs of vertebrate adrenergic receptors and play a crucial role in modulating neuronal activity and behavior in insects. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and physiological consequences of this compound's action on insect alpha-adrenergic-like octopamine receptors. Quantitative data on receptor activation, detailed experimental methodologies, and visual representations of the underlying biochemical cascades are presented to offer a comprehensive resource for researchers in insecticide development and neurobiology.

Introduction

This compound is a potent non-systemic insecticide and acaricide used extensively in agriculture and veterinary medicine.[1] Its mode of action is distinct from many other common insecticides that target ion channels or enzymes like acetylcholinesterase.[2] Instead, this compound and its principal active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), function as agonists of octopamine receptors, which are G-protein coupled receptors (GPCRs) integral to the insect nervous system.[3][4] Octopamine, the invertebrate counterpart to norepinephrine, modulates a wide array of physiological processes, including locomotion, feeding, and aggression.[5][6] By mimicking octopamine, this compound disrupts these normal functions, leading to hyperexcitation, paralysis, and ultimately, the death of the target pest.[3][6]

This guide will explore the nuances of this compound's interaction with insect octopamine receptors, with a focus on its role as an alpha-adrenergic agonist.

Molecular Target: Octopamine Receptors

Insect octopamine receptors are classified into two main superfamilies that are functionally analogous to vertebrate adrenergic receptors: alpha-adrenergic-like octopamine receptors (α-AL OARs) and beta-adrenergic-like octopamine receptors (β-AL OARs).[3][7]

-

Alpha-Adrenergic-Like Octopamine Receptors (α-AL OARs): These receptors are typically coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3]

-

Beta-Adrenergic-Like Octopamine Receptors (β-AL OARs): These receptors are generally coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

This compound and its metabolite DPMF exhibit differential activity at these receptor subtypes, which contributes to the complexity of its toxicological profile.[3]

Quantitative Analysis of Receptor Activation

The potency of this compound and DPMF as agonists for various insect octopamine receptors has been quantified in several studies. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that produces 50% of the maximal response, are summarized in the tables below.

Table 1: EC50 Values for this compound and DPMF on α-Adrenergic-Like Octopamine Receptors (Ca2+ Mobilization)

| Insect Species | Receptor | Agonist | EC50 (nM) | Reference |

| Bombyx mori (Silkworm) | BmOAR1 (α-AL) | This compound | 9.62 | [3] |

| DPMF | 1.17 | [3] | ||

| Octopamine | 23.4 | [3] |

Table 2: EC50 Values for this compound and DPMF on β-Adrenergic-Like Octopamine Receptors (cAMP Production)

| Insect Species | Receptor | Agonist | EC50 (nM) | Reference |

| Bombyx mori (Silkworm) | BmOAR1 (β-like response) | This compound | 708 | [3] |

| DPMF | 181 | [3] | ||

| Octopamine | 3030 | [3] | ||

| BmOAR2 (β-AL) | This compound | 2.04 | [3] | |

| DPMF | 0.0796 | [3] | ||

| Octopamine | 5.23 | [3] | ||

| Varroa destructor (Varroa Mite) | VdOctα1R | This compound | 78.3 | [1] |

| DPMF | 3.5 | [1] | ||

| VdOctα2R | This compound | 21.1 | [1] | |

| DPMF | 1.8 | [1] | ||

| VdOctβ1R | This compound | 24.3 | [1] | |

| DPMF | 7.0 | [1] | ||

| VdOctβ2R | This compound | 77.4 | [1] | |

| DPMF | 7.1 | [1] | ||

| Drosophila melanogaster (Fruit Fly) | DmOctα1R (OAMB) | This compound | >10,000 | [8] |

| DPMF | >10,000 | [8] | ||

| DmOctα2R | This compound | 102.1 | [8] | |

| DPMF | 10.3 | [8] | ||

| DmOctβ1R | This compound | 157.9 | [8] | |

| DPMF | 3.2 | [8] | ||

| DmOctβ2R | This compound | 242.1 | [8] | |

| DPMF | 1.4 | [8] | ||

| Apis mellifera (Honeybee) | AmOctα1R (OAMB) | This compound | >10,000 | [8] |

| DPMF | >10,000 | [8] | ||

| AmOctα2R | This compound | 275.1 | [8] | |

| DPMF | 13.5 | [8] | ||

| AmOctβ1R | This compound | 200.7 | [8] | |

| DPMF | 2.5 | [8] | ||

| AmOctβ2R | This compound | 1145.0 | [8] | |

| DPMF | 22.3 | [8] |

These data highlight that DPMF is generally a more potent agonist than this compound across various receptor subtypes and insect species.[3] Furthermore, the differential sensitivity of various octopamine receptors to this compound and DPMF underscores the complexity of its mode of action.

Signaling Pathways

The activation of insect octopamine receptors by this compound initiates distinct downstream signaling cascades, depending on the receptor subtype.

Alpha-Adrenergic-Like Octopamine Receptor Signaling

Beta-Adrenergic-Like Octopamine Receptor Signaling

Experimental Protocols

The characterization of this compound's interaction with insect octopamine receptors involves several key experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and its analogs to the octopamine receptor.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize insect tissues (e.g., brain) or cultured cells expressing the receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the crude membranes.

-

Wash and resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.[9]

-

-

Binding Reaction:

-

Incubate a fixed amount of membrane protein with a radiolabeled ligand (e.g., [3H]-yohimbine) and varying concentrations of the unlabeled competitor (this compound or DPMF).[9]

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Intracellular Calcium Measurement

This assay is used to quantify the activation of Gq-coupled octopamine receptors.

Protocol Outline:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the α-AL octopamine receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Incubate to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[10]

-

-

Stimulation and Measurement:

-

Wash the cells to remove extracellular dye.

-

Place the plate in a fluorescence plate reader.

-

Add varying concentrations of this compound or DPMF to the wells.

-

Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For Fura-2, ratiometric measurements are typically taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[10]

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities to determine the relative change in intracellular calcium concentration.

-

Plot the response against the agonist concentration to determine the EC50 value.

-

cAMP Measurement

This assay quantifies the activation of Gs-coupled octopamine receptors.

Protocol Outline:

-

Cell Culture and Stimulation:

-

Culture cells expressing the β-AL octopamine receptor in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound or DPMF to the wells and incubate for a specific period.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay (e.g., cAMP-Glo™ Assay).[11]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

-

Conclusion

This compound's efficacy as an insecticide and acaricide is fundamentally linked to its action as an agonist at insect octopamine receptors, particularly those that are analogous to vertebrate alpha-adrenergic receptors. Its active metabolite, DPMF, is a highly potent activator of these receptors, leading to the disruption of normal neuronal signaling through both calcium and cAMP-mediated pathways. A thorough understanding of the quantitative aspects of these interactions, the specific signaling cascades involved, and the experimental methodologies used to elucidate them is crucial for the development of novel, more selective, and effective insect control agents. This guide provides a foundational resource for researchers working to advance the field of insecticide science.

References

- 1. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. thebeekeepinglab.com [thebeekeepinglab.com]

- 5. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Figures and data in An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]

- 9. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

The Acaricidal Rise of Amitraz: A Technical Guide to its History, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitraz, a formamidine (B1211174) acaricide and insecticide, has been a significant tool in the management of ectoparasitic infestations in both veterinary and agricultural settings for over five decades. First synthesized in 1969 by the Boots Co. in England, its unique mode of action and broad-spectrum efficacy against mites and ticks have cemented its place in pest control strategies worldwide.[1] This technical guide provides an in-depth exploration of the history, chemical development, mechanism of action, metabolism, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.

History and Development

The journey of this compound began with its initial synthesis in 1969, emerging from research into formamidine compounds.[1] Its development was driven by the need for effective control of various mite and tick species, which pose significant economic and health threats to livestock and crops. It is commercially available in various formulations, including emulsifiable concentrates, wettable powders, soluble concentrates, and impregnated collars for veterinary use.

Chemical Properties and Synthesis

This compound is a non-systemic acaricide with the chemical name N,N'-[(methylimino)dimethylidyne]di-2,4-xylidine.[1] Its chemical formula is C19H23N3, and it appears as white monoclinic crystals.[2] this compound is insoluble in water but soluble in most organic solvents.[2]

Two primary synthesis routes for this compound have been developed:

-

Route 1: Reaction of an Aniline with Triethyl Orthoformate. This method involves the reaction of 2,4-xylidine with triethyl orthoformate to yield a formimidate ester intermediate. Subsequent reaction with methylamine (B109427) produces N′-2,4-dimethyl-N-methylformamidine, which then reacts with another molecule of the formimidate ester to form this compound.[1]

-

Route 2: Reaction of a Substituted Formamide with an Aniline. In this route, N-methylformamide reacts with 2,4-dimethylaniline (B123086) hydrochloride in the presence of an acid halide catalyst (e.g., POCl3, SOCl2) to yield an intermediate that is further catalyzed by p-toluenesulfonic acid to produce this compound.[1] A one-step synthesis method using lead tetraacetate and silicon tetraacetate as catalysts has also been reported to improve yield and purity.[3]

Below is a logical workflow for a common synthesis approach:

Figure 1: Simplified logical workflow of a common this compound synthesis pathway.

Mechanism of Action: Targeting Octopamine (B1677172) Receptors

The primary mode of action of this compound is its interaction with octopamine receptors in the central nervous system of arthropods.[1] Octopamine, a biogenic amine, functions as a neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates.[4][5]

This compound and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as agonists at these octopamine receptors.[6] This agonistic activity disrupts the normal functioning of the nervous system, leading to a cascade of effects including:

-

Overexcitation: The binding of this compound or DPMF to octopamine receptors leads to neuronal hyperexcitability.

-

Paralysis: The sustained neuronal firing results in paralysis of the affected arthropod.

-

Death: Ultimately, the physiological disruption caused by the continuous neuronal stimulation leads to the death of the mite or tick.[2]

The signaling pathway following octopamine receptor activation by this compound involves changes in intracellular second messengers, primarily cyclic AMP (cAMP) and calcium ions (Ca2+).[1]

Figure 2: Simplified signaling pathway of this compound's action on octopamine receptors.

Metabolism

This compound is metabolized in both target (invertebrates) and non-target (mammals) organisms. The primary metabolite, DPMF, is also biologically active and contributes to the acaricidal effect.[6] Further degradation leads to the formation of 2,4-dimethylformanilide and ultimately 2,4-dimethylaniline.[1] In mammals, the final major metabolite excreted in urine is 4-amino-3-methylbenzoic acid.[1]

Figure 3: Simplified metabolic pathway of this compound.

Quantitative Data

Acaricidal Efficacy

The efficacy of this compound against various tick species has been documented in numerous studies.

| Target Species | Efficacy (%) | Comparison Acaricide | Efficacy of Comparison (%) | Reference |

| Amblyomma variegatum | 92.8 ± 5.6 | Diazinon | 69.7 ± 3.1 | [7] |

| Rhipicephalus (Boophilus) microplus | 30.0 (at 250 ppm) | - | - | [5] |

| Rhipicephalus (Boophilus) decoloratus | 100 (by day 5) | Diazinon, Deltamethrin | >90 (at 2 weeks) | [8] |

Toxicological Data (LD50)

The acute toxicity of this compound varies across different species.

| Species | Route | LD50 | Reference |

| Rat | Oral | 523-800 mg/kg | [9] |

| Rat | Dermal | >1,600 mg/kg | [9] |

| Mouse | Oral | >1,600 mg/kg | [9] |

| Dog | Oral | 100 mg/kg | [10] |

| Rabbit | Dermal | >200 mg/kg | [9] |

| Bee | Oral | 12 µ g/bee | [9] |

| Bluegill Sunfish | 96-hour LC50 | 1.3 mg/L | [9] |

| Rainbow Trout | 48-hour LC50 | 2.7-4.0 mg/L | [9] |

Octopamine Receptor Activation

Studies have quantified the potency of this compound and its metabolite DPMF in activating octopamine receptors.

| Compound | Receptor Type | EC50 | Reference |

| This compound | Bombyx mori α-AL OAR | ~10 nM (for Ca2+ elevation) | [6][11] |

| DPMF | Bombyx mori β-AL OAR | 79.6 pM (for cAMP elevation) | [6][11] |

| DPMF | Bombyx mori α-AL OAR | 1.17 nM (for Ca2+ elevation) | [6][11] |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various animal species.

| Species | Route | Cmax | t1/2 (terminal) | Vd | Cl | Reference |

| Rat | Dermal | - | 111 ± 31 h | 92 ± 36 mL/g | 0.57 ± 0.33 mL/kg/h | [12] |

| Pony | IV | - | 39 min (secondary disposition) | - | - | [11] |

| Sheep | IV | - | 51 min (secondary disposition) | - | - | [11] |

Experimental Protocols

Adult Immersion Test (AIT) for Acaricide Efficacy

This protocol is a standard method for assessing the efficacy of acaricides against adult ticks.

Objective: To determine the lethal concentration (LC) of this compound that causes mortality in a population of adult ticks.

Materials:

-

Technical grade this compound

-

Solvent (e.g., methanol)

-

Distilled water

-

Engorged adult female ticks (e.g., Rhipicephalus sanguineus)

-

Petri dishes

-

Filter paper

-

Glass tubes

-

Muslin cloth

-

Desiccator

-

Incubator

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions with distilled water to achieve the desired test concentrations (e.g., 10, 25, 50, 100, 250, 500, 750, 1000 ppm).[9] A control group using only the solvent and distilled water should also be prepared.

-

Tick Immersion: Weigh and wash the engorged female ticks to remove any debris. Immerse groups of ticks (e.g., 10-20 ticks per concentration) in the different this compound solutions for a standardized period (e.g., 2 minutes).[7]

-

Drying and Incubation: After immersion, remove the ticks and dry them on filter paper. Place the treated ticks into petri dishes or glass tubes covered with muslin cloth.

-

Incubation: Place the containers with the ticks into a desiccator within an incubator set to controlled conditions (e.g., 28 ± 1 °C and 85 ± 5% relative humidity).[7]

-

Mortality Assessment: Observe the ticks for mortality over a specified period (e.g., 14 days). Ticks that do not oviposit after this period are considered dead.[7]

-

Data Analysis: Record the number of dead ticks at each concentration. Use probit analysis to calculate the LC50 and LC95 values.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Octopamine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of this compound resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jvas.in [jvas.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new mutation in the octopamine receptor associated with this compound resistance in Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Amitraz in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitraz, a formamidine (B1211174) acaricide and insecticide, is extensively used in veterinary medicine. Understanding its toxicokinetics and metabolism is paramount for assessing its safety and efficacy. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various mammalian species. It summarizes key quantitative toxicokinetic parameters, details experimental protocols for its analysis, and visualizes its metabolic pathways and analytical workflows.

Introduction

This compound is primarily used to control ticks, mites, and lice on cattle, sheep, goats, pigs, and dogs.[1][2] Its efficacy is attributed to its action as an α2-adrenergic agonist, which leads to overexcitation, paralysis, and ultimately the death of the target ectoparasites. In mammals, this compound exhibits a different toxicological profile, and understanding its behavior within the mammalian body is crucial for drug development and safety assessment. This guide synthesizes current knowledge on the toxicokinetics and metabolism of this compound across several mammalian species.

Toxicokinetics of this compound

This compound is rapidly absorbed following both dermal and oral administration due to its lipophilic nature.[1][2] Once absorbed, it is widely distributed throughout the body and undergoes extensive metabolism. The excretion of this compound and its metabolites occurs primarily through urine.

Absorption

Following oral administration in mice, rats, dogs, baboons, and humans, 53%–80% of the administered dose is excreted in the urine within 24 hours, indicating significant absorption from the gastrointestinal tract.[1] Dermal absorption is also efficient, as evidenced by its systemic effects and detectable blood concentrations after topical application.

Distribution

This compound is widely distributed in tissues. Studies in lactating goats have shown a high apparent volume of distribution (Vdarea) of 92 ± 36 mL/g, suggesting extensive tissue uptake.[3] One of its major metabolites, BTS27271, has been found to have higher exposure in brain tissue compared to this compound itself, which may be a primary contributor to the central nervous system (CNS) toxicity observed with this compound.[4]

Metabolism

The metabolism of this compound is qualitatively similar across various mammalian species, including rats, mice, cats, dogs, baboons, cows, and humans.[1] The primary metabolic pathway involves hydrolysis to form N'-(2,4-Dimethylphenyl)-N-methylformamidine (BTS27271) and 2',4'-formoxylidide. BTS27271 can be further metabolized to 2',4'-formoxylidide, and both can be catabolized to 2,4-dimethylaniline. These metabolites can undergo further oxidation of their methyl groups to form carboxylic acids, which are then conjugated and excreted. The end product of this metabolic cascade is often 4-amino-3-methylbenzoic acid.[1]

Excretion

The primary route of excretion for this compound metabolites is via the urine.[1] In rats, following oral administration of radiolabelled this compound, approximately 82% of the dose was recovered in the urine and 12% in the feces within 96 hours.

Quantitative Toxicokinetic Data

The following tables summarize the key toxicokinetic parameters of this compound and its primary metabolite, BTS27271, in various mammalian species.

Table 1: Pharmacokinetic Parameters of this compound in Mammals

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |

| Rat | Intravenous | 5 mg/kg | - | - | 644 ± 83 | - | [5] |

| Oral | 10 mg/kg | 124 ± 55 | 3.09 ± 1.17 | 172 ± 65 | - | [5] | |

| Dog | Oral | 100 mg/kg | - | 5 | - | ~24 | [6] |

| Goat (Lactating Doe) | Dermal | 0.25% solution | - | 12 ± 5 | 539 ± 211 (AUC0–t) | 111 ± 31 | [3][7][8] |

| Pony | Intravenous | 1 mg/kg | - | - | - | Primary: 0.033, Secondary: 0.65 | [1] |

Table 2: Pharmacokinetic Parameters of BTS27271 (this compound Metabolite) in Mammals

| Species | Route of Administration (of this compound) | Dose (of this compound) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |

| Rat | Intravenous | 5 mg/kg | - | - | - | - | [5] |

| Oral | 10 mg/kg | - | - | - | - | [5] | |

| Pony | Intravenous | 1 mg/kg | - | - | - | Primary: 0.098, Secondary: 0.92 | [1] |

| Sheep | Intravenous | 1 mg/kg | - | - | - | Primary: 0.073, Secondary: 0.85 | [1] |

Experimental Protocols

Analysis of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesis of methodologies described for the analysis of this compound in the plasma of lactating goats.[3][8]

-

Sample Preparation:

-

Collect blood samples at predetermined time intervals.

-

Extract this compound from whole blood or plasma using methanol (B129727) as the extraction solvent.

-

Vortex the mixture and centrifuge to separate the supernatant.

-

Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC System and Conditions:

-

Quantification:

-

Prepare a calibration curve using ascending concentrations of this compound standards.

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

The limit of detection (LOD) and limit of quantification (LOQ) for this compound in goat plasma have been reported to be 0.40 µg/mL and 1.35 µg/mL, respectively.[8][9]

-

Analysis of this compound and its Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the determination of this compound and its metabolites in human urine.[10][11]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Pre-condition a C18 SPE cartridge with water.

-

Load 5 mL of the urine sample onto the cartridge.

-

Elute this compound and its metabolites sequentially using n-hexane, dichloromethane, and methanol.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 270°C and hold for 5 minutes.[10]

-

Mass Spectrometer:

-

-

Quantification:

-

Prepare calibration curves for this compound and each metabolite by plotting peak area against concentration.

-

The reported detection limits for this compound and its metabolites in urine are between 0.0024 and 0.024 ng/mL.[10]

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in mammals.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The toxicokinetics of this compound in mammals are characterized by rapid absorption, extensive distribution, and significant metabolism prior to excretion, primarily in the urine. The metabolic pathways are largely conserved across species, with hydrolysis and subsequent oxidation and conjugation being the key transformation steps. The quantitative data presented highlight species-specific differences in pharmacokinetic parameters, which are important considerations for veterinary applications and safety assessments. The detailed analytical protocols provide a foundation for researchers to accurately quantify this compound and its metabolites in biological matrices. This comprehensive guide serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development.

References

- 1. Pharmacokinetics and metabolism of this compound in ponies and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazapentadiene (this compound) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and brain distribution of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity and kinetics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition Kinetics of this compound in Lactating Does - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. jfda-online.com [jfda-online.com]

- 11. "Solid-phase extraction and GC-MSD determination of this compound and metabol" by C.-P. Chou, H.-P. Li et al. [jfda-online.com]

Amitraz as a Monoamine Oxidase Inhibitor: A Technical Guide

Introduction

Amitraz is a formamidine (B1211174) compound widely utilized in veterinary medicine as a non-systemic acaricide and insecticide for controlling ticks, mites, and lice on animals such as dogs and cattle.[1][2][3] Its primary mechanism of action as a pesticide is attributed to its agonist activity at octopamine (B1677172) receptors in the central nervous system of invertebrates, leading to overexcitation, paralysis, and death.[1][2][4] In mammals, this compound exhibits a complex pharmacological profile, acting principally as a potent α2-adrenergic receptor agonist.[5][6][7] This activity is responsible for most of the clinical signs observed in cases of poisoning, including central nervous system (CNS) depression, bradycardia, hypotension, and hyperglycemia.[8][9][10] Additionally, a significant body of research has established that this compound also functions as an inhibitor of the enzyme monoamine oxidase (MAO), an action that contributes to its overall neurotoxic and physiological effects.[1][5][8][11] This document provides an in-depth technical overview of this compound's role as a monoamine oxidase inhibitor (MAOI), summarizing the quantitative data, detailing experimental methodologies, and visualizing the relevant biological and experimental pathways.

Mechanism of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane, essential for the catabolism of monoamine neurotransmitters and dietary amines.[12][13] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[12][14]

-

MAO-A preferentially metabolizes serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its inhibition is a therapeutic target for treating depression and anxiety.[12][14]

-

MAO-B primarily metabolizes dopamine (B1211576) (DA) and phenylethylamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[12][14]

By inhibiting MAO, this compound prevents the breakdown of these key neurotransmitters, leading to their accumulation in the presynaptic neuron and synaptic cleft.[11][15] This elevation of monoamine levels can significantly alter neuronal signaling and is thought to contribute to some of the behavioral and neurotoxic effects observed after this compound exposure.[11][15] The effects of this compound on motor function in rats, for instance, are suggested to be a consequence of its inhibitory effects on MAO activity, leading to increased catecholamine levels within the CNS.[15]

Enzymatic Pathway and Inhibition

The following diagram illustrates the catalytic action of Monoamine Oxidase on a monoamine neurotransmitter and the inhibitory role of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pomais.com [pomais.com]

- 5. ctdt.co.in [ctdt.co.in]

- 6. petpoisonhelpline.com [petpoisonhelpline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Poisoning Treatment: Still Supportive? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicoverhospitals.in [medicoverhospitals.in]

- 10. jnma.com.np [jnma.com.np]

- 11. researchgate.net [researchgate.net]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of Amitraz

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the environmental degradation pathways of amitraz, a formamidine (B1211174) acaricide and insecticide. It covers the primary mechanisms of degradation—hydrolysis, photolysis, and microbial action—and identifies the principal metabolites. The document includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Introduction

This compound, N'-(2,4-dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide, is a non-systemic acaricide and insecticide used in agriculture and veterinary medicine.[1][2][3] Its environmental fate is of significant interest due to its potential impact on non-target organisms and ecosystems. This compound is known to be unstable, breaking down rapidly in soil and water.[1][4][5] The primary degradation pathways are hydrolysis, photolysis, and microbial degradation, which convert this compound into several key metabolites. The main degradation products include N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF or BTS-27271), 2,4-dimethylphenylformamide (DMF or BTS-27919), and ultimately 2,4-dimethylaniline (B123086) (DMA or BTS-24868).[1][2][6][7] Understanding these pathways is crucial for assessing environmental risk and developing effective waste management strategies.[8]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound in aqueous environments. The rate and products of hydrolysis are highly dependent on the pH of the medium.[2][9][10][11]

pH-Dependent Hydrolysis Pathways

This compound undergoes hydrolysis at all pH levels, but the reaction is significantly faster in acidic conditions.[5][9][12] The degradation pathway and the resulting metabolites vary with pH:

-

Very Acidic Conditions (pH < 3): this compound primarily degrades directly to 2,4-dimethylaniline (DMA).[9][10]

-

Less Acidic Conditions (pH 3-6): The main degradation products are N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) and 2,4-dimethylphenylformamide (DMF).[2][9][10]

-

Basic Conditions (pH > 6): this compound is more stable, but when it degrades, it primarily forms 2,4-dimethylphenylformamide (DMF), which can be further hydrolyzed to 2,4-dimethylaniline (DMA).[8][9][10] The hydrolysis of the formamide (B127407) intermediate is faster under basic conditions.[8]

The following diagram illustrates the pH-dependent hydrolysis pathways of this compound.

Quantitative Data on Hydrolysis

The degradation rate of this compound is often quantified by its half-life (t½), which varies significantly with environmental conditions.

| Parameter | Condition | Value | Reference(s) |

| Half-life (t½) | Aqueous solution, pH 5 | 2 hours | [5] |

| Aqueous solution, pH 7 | 22 hours | [5] | |

| Aqueous solution, pH 9 | 25.5 hours | [5] | |

| Aerobic soil metabolism | < 1 day | [1][5] | |

| Aerobic aquatic metabolism | < 6 hours | [5] | |

| Metabolite t½ | N-(2,4-dimethylphenyl)-N"-methylformamide (DMPF) in soil | 17 to 110 days | [1] |

| 2,4-dimethylphenylformamide (DMF) in soil | 70 to 150 days | [1] |

Experimental Protocol: this compound Hydrolysis Kinetics Study

This protocol describes a typical experiment to determine the hydrolysis rate of this compound at different pH values.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions at desired pH values (e.g., pH 5, 7, and 9) using standard laboratory reagents (e.g., phosphate, acetate, or borate (B1201080) buffers).

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent like acetonitrile, as this compound is unstable in methanol.[8][13]

-

Initiation of Hydrolysis: Spike a known volume of the this compound stock solution into each buffer solution, ensuring the final concentration of the organic solvent is minimal to avoid co-solvent effects. The final this compound concentration should be suitable for the analytical method used.

-

Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Sample Quenching & Extraction: Immediately quench the reaction, if necessary, and extract the analytes (this compound and its metabolites). A common method is Solid-Phase Extraction (SPE) using a C18 cartridge.[14]

-

Analysis: Analyze the extracted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[9][15]

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) by fitting the data to a first-order or pseudo-first-order kinetics model.

Photolytic Degradation

Photodegradation, or photolysis, is the breakdown of compounds by light. While some reports suggest UV light has little effect on this compound stability, others indicate it contributes to degradation, especially in certain environmental matrices.[1][4]

Photodegradation Pathway